molecular formula C16H17N5OS B2904106 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034310-04-6

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2904106
CAS No.: 2034310-04-6
M. Wt: 327.41
InChI Key: RKZOAWRACLTCSV-UHFFFAOYSA-N
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Description

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a pyrazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. One common approach is to first synthesize 1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine, followed by its reaction with thiophen-2-ylmethyl isocyanate to form the final urea derivative. The reaction conditions usually require the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a catalyst, such as triethylamine, to facilitate the formation of the urea bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.

  • Reduction: Reduction of the pyridine ring can result in the formation of pyridin-3-ylmethanol.

  • Substitution: Substitution reactions can yield various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential antileishmanial and antimalarial properties. The compound's ability to inhibit the growth of Leishmania and Plasmodium strains makes it a candidate for developing new treatments for these diseases.

  • Material Science: The compound's unique structure and properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in the case of its antileishmanial activity, the compound may inhibit the activity of enzymes essential for the survival of Leishmania parasites. The exact molecular targets and pathways involved in its mechanism of action are still under investigation and require further research.

Comparison with Similar Compounds

This compound is unique due to its combination of pyrazole, pyridine, and thiophene rings. Similar compounds include:

  • Pyrazole derivatives: These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

  • Pyridine derivatives: These compounds are often used in the synthesis of pharmaceuticals and agrochemicals.

  • Thiophene derivatives: These compounds are valuable in the development of organic semiconductors and photovoltaic devices.

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel pyrazole-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5OSC_{17}H_{19}N_5OS with a molecular weight of 353.43 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a thiophene group, which contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including urea-linked compounds, exhibit significant anticancer properties. For instance, studies have shown that similar compounds interact with various kinases involved in cancer progression, such as Src and p38 MAPK pathways . The specific compound under review has been hypothesized to inhibit tumor growth through these pathways.

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial effects. In a study assessing related compounds, moderate antibacterial activity was observed against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) around 250 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Properties

Pyrazole-based ureas have been reported to inhibit pro-inflammatory cytokines such as IL-17 and TNFα. Compounds with similar structures have shown IC50 values ranging from 0.1 to 1 µM against these cytokines . This suggests that the compound may possess anti-inflammatory properties worth exploring further.

The biological activities of this compound can be attributed to its ability to:

  • Inhibit Kinases : By targeting specific kinases involved in cell signaling pathways.
  • Modulate Cytokine Release : Reducing the production of inflammatory mediators.
  • Interfere with Bacterial Growth : Potentially disrupting bacterial cell wall synthesis or function.

Study on Anticancer Activity

In a recent study focused on pyrazole-based compounds, researchers synthesized several derivatives and evaluated their anticancer activity against various cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, suggesting that modifications in the structure could enhance their anticancer potential .

Study on Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of pyrazole derivatives in murine models of inflammation. The compounds were shown to significantly reduce swelling and inflammatory markers when administered, indicating their potential therapeutic use in inflammatory diseases .

Data Summary Table

Activity TypeCompound StructureIC50/MIC ValuesReference
AnticancerPyrazole UreaVaries (0.1 - 1 µM)
AntimicrobialRelated CompoundsMIC ~250 µg/mL
Anti-inflammatoryPyrazole UreaIC50 (varies)

Properties

IUPAC Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-11-14(9-20-21)13-5-12(6-17-8-13)7-18-16(22)19-10-15-3-2-4-23-15/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZOAWRACLTCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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